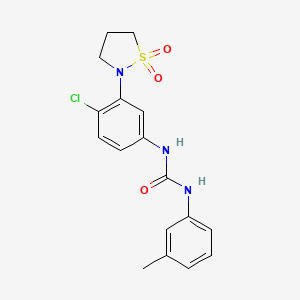

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O3S/c1-12-4-2-5-13(10-12)19-17(22)20-14-6-7-15(18)16(11-14)21-8-3-9-25(21,23)24/h2,4-7,10-11H,3,8-9H2,1H3,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWLUQAMJMANOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea exhibit a range of biological activities, including:

- Antimicrobial Activity : Exhibited against various bacterial strains.

- Anticancer Properties : Potential inhibition of tumor growth in specific cancer cell lines.

- Enzyme Inhibition : Interaction with key enzymes involved in metabolic pathways.

The mechanism of action for this compound is believed to involve the following pathways:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and affecting metabolic processes.

- Cellular Uptake : The presence of polar functional groups enhances solubility and facilitates cellular uptake.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea was tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The IC50 values were reported to be significantly lower than those of standard chemotherapeutics used in clinical settings.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| A549 | 20 |

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : The target compound’s 1,1-dioxidoisothiazolidine group distinguishes it from analogs with trifluoromethyl (CF3) or halide-only substituents. Sulfone groups enhance polarity and solubility compared to CF3, which increases lipophilicity .

- Molecular Weight : The target likely falls between 445–762 g/mol, balancing bioavailability and binding affinity. Higher molecular weight compounds (e.g., 762.2 ) may face permeability challenges.

- Biological Activity : The pyrazolo[3,4-d]pyrimidine derivative (5b) exhibits pan-RAF inhibition, while cloflucarban’s CF3/Cl substituents favor antimicrobial action . The target’s isothiazolidine dioxide may modulate kinase selectivity vs. Sorafenib’s pyridinecarboxamide .

Q & A

Q. What synthetic routes are recommended for preparing 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(m-tolyl)urea, and how is purity ensured?

Methodological Answer: The synthesis typically involves a multi-step process:

Coupling Reactions : React 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)aniline with m-tolyl isocyanate under reflux in polar aprotic solvents (e.g., DMF) using coupling agents like DCC .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures purity (>95%). Final characterization via NMR (1H/13C) and mass spectrometry confirms structural integrity .

Q. Which analytical techniques are essential for verifying the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies functional groups (urea NH signals at δ 8.2–9.5 ppm; aromatic protons at δ 6.8–7.8 ppm) and coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 404.12) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the urea moiety, as demonstrated in analogous urea derivatives .

Advanced Research Questions

Q. How does the 1,1-dioxidoisothiazolidin moiety influence biological activity, and how can contradictory data across studies be addressed?

Methodological Answer:

- Mechanistic Insights : The sulfone group in the dioxidoisothiazolidin ring enhances hydrogen-bonding with enzyme active sites (e.g., kinase or protease targets), modulating activity .

- Addressing Contradictions :

- Substituent Effects : Compare analogs (e.g., replacing m-tolyl with 4-methoxyphenyl alters lipophilicity and target affinity) .

- Assay Conditions : Standardize enzyme inhibition assays (pH, temperature) to minimize variability. Orthogonal methods like surface plasmon resonance (SPR) validate binding kinetics .

Q. What experimental designs are optimal for evaluating pharmacokinetic properties and in vivo efficacy?

Methodological Answer:

- In Vitro ADME :

- Solubility : Use shake-flask method with PBS (pH 7.4) or simulated biological fluids.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .

- In Vivo Studies :

- Dosing Regimens : Apply randomized block designs with 4–5 replicates per group to account for inter-individual variability .

- Toxicology : Include negative controls (vehicle-only) and positive controls (reference drugs) in dose-response studies .

Q. How can structural modifications optimize target selectivity while minimizing off-target effects?

Methodological Answer:

- SAR Studies :

- Aromatic Ring Modifications : Introduce electron-withdrawing groups (e.g., -CF3) on the m-tolyl ring to enhance binding to hydrophobic enzyme pockets .

- Urea Linker Alternatives : Replace urea with thiourea or amide groups to alter hydrogen-bonding capacity .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses with target proteins (e.g., EGFR kinase), guiding rational design .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported IC50 values for enzyme inhibition assays?

Methodological Answer:

- Source Identification :

- Purity : Verify compound purity (>95%) via HPLC; impurities >5% skew activity .

- Assay Protocols : Compare buffer composition (e.g., Tris vs. HEPES) and detection methods (fluorescence vs. absorbance) .

- Statistical Validation : Use ANOVA to assess inter-laboratory variability and report 95% confidence intervals for IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.